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1-[6-(methylamino)-3-pyridinyl]Ethanone Documentation Hub

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  • Product: 1-[6-(methylamino)-3-pyridinyl]Ethanone
  • CAS: 856014-63-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-[6-(Methylamino)-3-pyridinyl]Ethanone and its Analogs for Researchers and Drug Development Professionals

Preamble: Navigating the Chemical Landscape In the realm of medicinal chemistry, precision in nomenclature is paramount. The query for "1-[6-(methylamino)-3-pyridinyl]Ethanone" points to a specific molecular architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Chemical Landscape

In the realm of medicinal chemistry, precision in nomenclature is paramount. The query for "1-[6-(methylamino)-3-pyridinyl]Ethanone" points to a specific molecular architecture of significant interest. However, this exact structure is not extensively documented in readily available scientific literature. In contrast, the closely related analog, 1-(6-methylpyridin-3-yl)ethanone , is a well-characterized and pivotal intermediate in pharmaceutical synthesis. This guide will, therefore, focus on the comprehensive technical details of 1-(6-methylpyridin-3-yl)ethanone as a representative scaffold. We will also explore the broader context of aminopyridine derivatives to provide a thorough understanding of the chemical class to which the originally requested compound belongs. This approach ensures a robust and scientifically grounded resource for researchers and drug development professionals.

Molecular and Physicochemical Profile

The foundational step in understanding any chemical entity is to delineate its fundamental properties. 1-(6-methylpyridin-3-yl)ethanone, also known as 5-acetyl-2-methylpyridine, is a key building block in organic synthesis.

PropertyValueSource
Molecular Formula C₈H₉NO[1]
Molecular Weight 135.17 g/mol [1]
CAS Number 36357-38-7
IUPAC Name 1-(6-methyl-3-pyridinyl)ethanone[1]
Melting Point 18 °C[1]
InChIKey PVRYOKQFLBSILA-UHFFFAOYSA-N[1]
SMILES CC(=O)c1ccc(C)nc1[1]

Synthesis and Mechanistic Insights

The synthesis of 1-(6-methylpyridin-3-yl)ethanone is a critical process, often optimized for yield and purity, especially in the context of its use as a pharmaceutical intermediate. A common and illustrative synthetic pathway involves the hydration of an ethynylpyridine precursor.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)ethanone

This protocol is adapted from a documented synthesis of a key intermediate for the selective COX-2 inhibitor, Etoricoxib.[2][3]

  • Starting Material : The synthesis can commence from 5-ethynyl-2-methylpyridine.

  • Reaction Conditions : The ethynyl group is hydrated in the presence of a strong acid catalyst. For instance, 5-ethynyl-2-methylpyridine can be dissolved in a mixture of toluene and sulfuric acid (in a 1:4 ratio).[2]

  • Temperature Control : The reaction mixture is heated to 80°C for approximately 3 hours.[2] The elevated temperature is necessary to overcome the activation energy for the hydration of the alkyne.

  • Work-up and Purification : Following the completion of the reaction (monitored by an appropriate technique such as Thin Layer Chromatography or Gas Chromatography), the mixture is cooled to room temperature. A standard aqueous work-up involving neutralization and extraction with an organic solvent is performed. The crude product is then purified, often via distillation or column chromatography, to yield 1-(6-methylpyridin-3-yl)ethanone.

The causality behind these experimental choices lies in the established reactivity of alkynes. The hydration of an alkyne, when catalyzed by an acid, proceeds via a Markovnikov addition of water across the triple bond, leading to an enol intermediate which then tautomerizes to the more stable ketone.

G start 5-Ethynyl-2-methylpyridine reaction Hydration (Toluene, H₂SO₄, 80°C) start->reaction Reactant product 1-(6-methylpyridin-3-yl)ethanone reaction->product Yields

Caption: Synthetic workflow for 1-(6-methylpyridin-3-yl)ethanone.

Spectroscopic Characterization

The structural elucidation of 1-(6-methylpyridin-3-yl)ethanone relies on standard spectroscopic techniques. While a comprehensive dataset for the specific methylamino derivative is not available, the expected spectral features of the methyl analog can be inferred.

  • ¹H NMR : The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine ring, a singlet for the acetyl methyl group, and a singlet for the methyl group attached to the pyridine ring. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR : The carbon NMR spectrum would show distinct resonances for the carbonyl carbon of the acetyl group, the carbons of the pyridine ring, and the two methyl carbons.

  • Mass Spectrometry : The mass spectrum would display a molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The aminopyridine moiety, in particular, is a key pharmacophore in many therapeutic agents.[4][6][7]

Intermediate in the Synthesis of COX-2 Inhibitors

1-(6-methylpyridin-3-yl)ethanone is a crucial intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for the treatment of arthritis and pain.[3][8][9] The synthesis involves a palladium-catalyzed cross-coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and a suitable aryl halide.[8][10] This highlights the industrial relevance of this particular acetylpyridine derivative.

G cluster_0 Drug Discovery Pipeline start 1-(6-methylpyridin-3-yl)ethanone (Starting Material) synthesis Multi-step Synthesis start->synthesis api Etoricoxib (API) synthesis->api formulation Pharmaceutical Formulation api->formulation drug Marketed Drug (e.g., Arcoxia) formulation->drug

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Protocols & Analytical Methods

Method

Application Notes & Protocols: A Detailed Guide to the Nucleophilic Aromatic Substitution for the Synthesis of 6-Methylamino-3-acetylpyridine

Introduction: The Strategic Synthesis of Substituted Pyridines The pyridine ring is a cornerstone scaffold in medicinal chemistry and drug development, prized for its presence in numerous pharmaceuticals. The targeted sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of Substituted Pyridines

The pyridine ring is a cornerstone scaffold in medicinal chemistry and drug development, prized for its presence in numerous pharmaceuticals. The targeted synthesis of substituted pyridines is therefore a critical endeavor for researchers. Among the various synthetic strategies, Nucleophilic Aromatic Substitution (SNAc or SNAr) stands out as a powerful and direct method for introducing nucleophiles onto the electron-deficient pyridine ring.[1][2]

Unlike the electron-rich benzene ring, the pyridine ring is inherently "activated" for nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. This effect is most pronounced at the positions ortho (2- and 6-) and para (4-) to the nitrogen, as these positions can best stabilize the negative charge in the reaction intermediate.[3][4][5][6] This guide provides a detailed protocol and mechanistic rationale for the synthesis of 6-methylamino-3-acetylpyridine , a valuable building block, via the SNAr pathway. The protocol focuses on the reaction of a commercially available precursor, 6-chloro-3-acetylpyridine, with methylamine. This approach leverages the intrinsic reactivity of the pyridine ring, enhanced by a strategically placed activating group, to achieve an efficient and reliable synthesis.

Part 1: Mechanistic Principles and Rationale

The success of an SNAr reaction hinges on three key factors: an activated aromatic ring, a good leaving group, and a potent nucleophile. The synthesis of 6-methylamino-3-acetylpyridine from a 6-halo precursor is a classic illustration of these principles.

The SNAr Mechanism: An Addition-Elimination Pathway

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Addition: The nucleophile (methylamine) attacks the electron-deficient carbon atom bearing the leaving group (C6). This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][7]

  • Leaving Group Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group (in our case, a chloride ion).

The stability of the Meisenheimer complex is paramount to the reaction's success. For attack at the 6-position of pyridine, the negative charge can be delocalized onto the electronegative ring nitrogen, providing significant stabilization that lowers the activation energy of the reaction.[3][4]

Dissecting the Substrate: 6-Chloro-3-acetylpyridine
  • Pyridine Nitrogen: As the primary activating feature, it renders the C2, C4, and C6 positions electrophilic.

  • Leaving Group (Cl at C6): The chlorine atom is a good leaving group, situated at one of the most activated positions (ortho to the nitrogen). Its displacement is therefore kinetically favored.

  • Activating Group (Acetyl at C3): The acetyl group is a moderate electron-withdrawing group (EWG). While not positioned to directly delocalize the negative charge through resonance (as an ortho or para EWG would), its inductive effect further increases the electrophilicity of the ring, facilitating the initial nucleophilic attack.

The combination of these features makes 6-chloro-3-acetylpyridine an ideal substrate for this transformation.

workflow cluster_prep Reaction Phase cluster_workup Isolation & Work-up cluster_purify Purification A 1. Setup Combine 6-chloro-3-acetylpyridine and ethanol in flask. B 2. Nucleophile Addition Add excess methylamine solution. A->B C 3. Heat & Monitor Reflux at ~80°C for 4-6h. Monitor by TLC. B->C D 4. Cool & Concentrate Remove ethanol via rotary evaporation. C->D E 5. Extraction Partition between EtOAc and H₂O. Wash with NaHCO₃ and brine. D->E F 6. Dry & Concentrate Dry organic layer (MgSO₄). Evaporate to get crude product. E->F G 7. Column Chromatography Purify on silica gel (EtOAc/Hexanes eluent). F->G H 8. Final Product Combine pure fractions and concentrate to yield solid. G->H

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Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1-[6-(methylamino)-3-pyridinyl]Ethanone

Abstract This document provides a comprehensive guide for the rapid and efficient synthesis of 1-[6-(methylamino)-3-pyridinyl]ethanone, a valuable building block in medicinal chemistry and drug development. The protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 1-[6-(methylamino)-3-pyridinyl]ethanone, a valuable building block in medicinal chemistry and drug development. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve high yields and purity in significantly reduced reaction times compared to conventional heating methods. This application note is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic workflows for pyridine derivatives. We will delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, discuss process optimization, and outline essential safety considerations.

Introduction and Significance

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and bioactive molecules. Specifically, 1-[6-(methylamino)-3-pyridinyl]ethanone serves as a key intermediate in the synthesis of various targets of pharmacological interest. Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and laborious purification procedures.

Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering numerous advantages such as accelerated reaction rates, enhanced yields, and improved product purity.[1][2] By directly and efficiently heating the reaction mixture, microwave irradiation can overcome the kinetic barriers of reactions that are sluggish under conventional heating.[3] This application note details a robust and reproducible microwave-assisted protocol for a nucleophilic aromatic substitution (SNAr) reaction, providing a streamlined and "green" chemistry approach to the target compound.

Mechanism and Rationale of Microwave-Assisted SNAr

The synthesis of 1-[6-(methylamino)-3-pyridinyl]ethanone from 1-(6-chloro-3-pyridinyl)ethanone and methylamine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine ring nitrogen and the acetyl group at the 3-position activates the 6-position towards nucleophilic attack.

The reaction mechanism involves two key steps:

  • Nucleophilic Attack: The methylamine nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electron-withdrawing groups and the pyridine nitrogen.

  • Chloride Elimination: The Meisenheimer complex then rearomatizes by eliminating the chloride leaving group, yielding the final product.

Microwave irradiation significantly accelerates this process through two primary effects:

  • Thermal Effect: Microwaves cause rapid and uniform heating of the polar solvent and reactants, leading to a dramatic increase in the reaction rate as described by the Arrhenius equation.[3] This allows for the use of superheated solvents in sealed vessels, further accelerating the reaction.[4]

  • Non-Thermal Effects (Specific Microwave Effects): While still a subject of some debate, some studies suggest that microwaves can also have non-thermal effects, such as increasing the frequency of molecular collisions and lowering the activation energy by stabilizing the polar transition state of the SNAr reaction.

The combination of these effects makes microwave synthesis a highly efficient method for this transformation.[5]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierCAS No.
1-(6-Chloro-3-pyridinyl)ethanone≥95%Sigma-Aldrich, etc.55676-21-6
Methylamine solution40% in H₂OSigma-Aldrich, etc.74-89-5
Ethanol (EtOH)AnhydrousStandard Laboratory Supplier64-17-5
Diisopropylethylamine (DIPEA)≥99%Standard Laboratory Supplier7087-68-5
Ethyl acetate (EtOAc)ACS GradeStandard Laboratory Supplier141-78-6
HexanesACS GradeStandard Laboratory Supplier110-54-3
Saturated aq. NaCl (Brine)N/APrepared in-houseN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Laboratory Supplier7757-82-6
Equipment
  • Dedicated single-mode microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)

  • Microwave process vials (10 mL) with snap caps and septa

  • Magnetic stir bars

  • Analytical balance (± 0.1 mg)

  • Fume hood

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Flash column chromatography system

Experimental Protocol

Reaction Setup
  • To a 10 mL microwave process vial containing a magnetic stir bar, add 1-(6-chloro-3-pyridinyl)ethanone (1.0 mmol, 155.6 mg).

  • Add anhydrous ethanol (4.0 mL).

  • Add diisopropylethylamine (DIPEA) (1.2 mmol, 0.21 mL) to act as a scavenger for the HCl generated.

  • Add the 40% methylamine solution in water (1.5 mmol, 0.12 mL).

  • Securely seal the vial with a snap cap.

Microwave Irradiation
  • Place the sealed vial into the cavity of the microwave reactor.

  • Set the following reaction parameters:

    • Temperature: 120 °C (Pre-stirring for 30 seconds)

    • Ramp Time: 2 minutes

    • Hold Time: 15 minutes

    • Power: 150 W (dynamic power control)

    • Stirring: High

  • Start the irradiation program. The instrument will monitor the temperature and pressure throughout the reaction.

Work-up and Purification
  • After the reaction is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's cooling system before carefully opening it in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, add ethyl acetate (20 mL) and deionized water (10 mL).

  • Transfer the mixture to a separatory funnel and shake well.

  • Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc in hexanes) to afford 1-[6-(methylamino)-3-pyridinyl]ethanone as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Process Optimization

The provided protocol is a robust starting point. For further optimization of yield and purity, the following parameters can be systematically varied.

ParameterRangeRationale
Temperature 100 - 150 °CHigher temperatures generally increase reaction rates, but may lead to byproduct formation.
Time 5 - 30 minutesMicrowave reactions are rapid; optimization can minimize irradiation time and potential degradation.
Solvent EtOH, n-BuOH, DMF, DMSOThe choice of solvent can significantly impact microwave coupling and reaction kinetics. More polar solvents like DMF and DMSO are highly efficient at absorbing microwave energy.
Base DIPEA, K₂CO₃, Et₃NA non-nucleophilic base is required to neutralize the generated HCl. The choice of base can influence the reaction rate and work-up procedure.
Equivalents of Methylamine 1.2 - 2.0 equiv.A slight excess of the nucleophile can drive the reaction to completion.

Visualization of the Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_microwave Microwave Irradiation cluster_workup Work-up & Purification cluster_analysis Analysis reagents 1. Add Reagents: - 1-(6-chloro-3-pyridinyl)ethanone - Ethanol - DIPEA - Methylamine Solution seal 2. Seal Microwave Vial reagents->seal irradiate 3. Irradiate in Microwave Reactor (120 °C, 15 min, 150 W) seal->irradiate cool 4. Cool and Concentrate irradiate->cool extract 5. Liquid-Liquid Extraction (EtOAc/Water) cool->extract dry 6. Dry and Concentrate extract->dry purify 7. Flash Chromatography dry->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the microwave-assisted synthesis.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis. Do not use domestic microwave ovens. Ensure that the reaction vessel is properly sealed and do not exceed the recommended volume, temperature, or pressure limits of the instrument. Allow the vessel to cool completely before opening.

  • 1-(6-Chloro-3-pyridinyl)ethanone: This compound is harmful if swallowed and causes eye irritation.[6] Avoid contact with skin and eyes.

  • Methylamine Solution (40% in H₂O): This solution is highly flammable, toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[7][8][9][10] It is also corrosive to the respiratory tract. Handle with extreme care in a fume hood, avoiding inhalation of vapors.

  • Diisopropylethylamine (DIPEA): This is a flammable and corrosive liquid. Handle with care.

  • Pressurized Reactions: Be aware that heating solvents above their boiling points in a sealed vessel will generate high pressures.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

References

  • Methylamine Solution 40% (For Synthesis) Material Safety Data Sheet. Oxford Lab Fine Chem LLP. [Link]

  • Methylamine 40 % in water, for synthesis Safety Data Sheet. Carl Roth. [Link]

  • Methylamine Solution 30% For Synthesis Safety Data Sheet. Loba Chemie. [Link]

  • 1-(6-Chloro-3-pyridinyl)-1-ethanone. Zhejiang Zhebang Pharmaceutical Co., Ltd. [Link]

  • 1-(6-Chloro-3-pyridinyl)-1-ethanone, 90%. MAYBRIDGE. [Link]

  • 1-(6-chloro-3-pyridinyl)-1-ethanone. Zhejiang Karry Pharmachem Co., Ltd. [Link]

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331–8334. [Link]

  • Per-Ola, N., & Stromberg, R. (2007). Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. Molecules, 12(4), 839-846. [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1169-1177. [Link]

  • Kappe, C. O. (2008). Microwave-Assisted Organic Synthesis. In Microwaves in Organic Synthesis (pp. 3-33). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2020). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Pharmaceuticals, 13(11), 389. [Link]

  • Sharma, R., & Sharma, G. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development, 8(6), c312-c320. [Link]

  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018). Morressier. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress. [Link]

  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2020). ARKIVOC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 6-Methylamino-3-acetylpyridine Formation

Welcome to the technical support center for the synthesis of 6-methylamino-3-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methylamino-3-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing one of the most critical parameters in this synthesis: the reaction temperature. The following content is structured as a series of troubleshooting questions and answers based on the common challenges encountered during the nucleophilic aromatic substitution (SNAr) of 6-chloro-3-acetylpyridine with methylamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing very low or no conversion of my 6-chloro-3-acetylpyridine starting material. How does temperature play a role, and what should be my first step?

Answer: Low or no conversion is the most common issue in the amination of chloropyridines. The primary reason is the inherent stability and strength of the carbon-chlorine (C-Cl) bond on the pyridine ring. Unlike C-Br or C-I bonds, the C-Cl bond requires a significant energy input to be broken during the rate-limiting step of the SNAr reaction.[1]

The Role of Temperature: Temperature directly influences the kinetic energy of the reacting molecules. Insufficient temperature means the methylamine and 6-chloro-3-acetylpyridine molecules do not collide with enough energy to overcome the activation energy barrier for the formation of the Meisenheimer complex, the key intermediate in this SNAr reaction.

Troubleshooting Steps:

  • Initial Temperature Increase: If you started your reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C), a stepwise increase is the first logical step. Reactions involving the amination of chloropyridines often require temperatures in the range of 80-120 °C to proceed efficiently.[2]

  • Solvent Consideration: Ensure your solvent has a boiling point high enough to accommodate the required temperature. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can effectively solvate the intermediate complex and operate at higher temperatures.[2]

  • Monitor with Caution: When increasing the temperature, monitor the reaction closely for the appearance of new, unidentified spots by TLC or LC-MS. Excessive heat can lead to side product formation (see Q2).

Q2: I've increased the temperature and I'm getting product, but my reaction mixture is full of impurities. What are the likely side reactions, and how can I suppress them?

Answer: While higher temperatures increase the rate of the desired reaction, they can also accelerate competing side reactions, leading to a complex mixture and a lower yield of the pure product.

Common Temperature-Induced Side Reactions:

  • Dehalogenation: The replacement of the chlorine atom with a hydrogen, yielding 3-acetylpyridine. This can be promoted by high temperatures, especially in the presence of certain bases or trace amounts of water.[1]

  • Solvent Reaction: At very high temperatures, nucleophilic solvents (if used) or even water can compete with methylamine, leading to hydrolysis (formation of 6-hydroxy-3-acetylpyridine).

  • Polysubstitution or Polymerization: Although less common for this specific substrate, excessively high temperatures can sometimes lead to undesired secondary reactions or degradation of the starting material or product.

Optimization Strategy: The goal is to find the "sweet spot"—the minimum temperature required for a reasonable reaction rate without significantly promoting side reactions.

  • Systematic Temperature Screening: Run a series of small-scale parallel reactions at different temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C) and monitor them over time.

  • Analyze Yield vs. Purity: Quantify the yield and purity (e.g., by HPLC or NMR with an internal standard) for each temperature point. This will allow you to identify the optimal temperature that provides the best balance.

  • Consider Reaction Time: A slightly lower temperature for a longer reaction time often yields a cleaner product than a higher temperature for a shorter time.

Data Summary: Effect of Temperature on Reaction Outcome

The following table provides a representative summary of how temperature can influence the synthesis of 6-methylamino-3-acetylpyridine. Note that actual results will depend on solvent, concentration, and base used.

Temperature (°C)Reaction Time (h)Conversion (%)Yield of Pure Product (%)Key Observations
5024< 5< 5Reaction is sluggish; starting material remains.
8016~60~55Moderate conversion, clean reaction profile.
100 8 >95 ~90 Optimal balance of rate and cleanliness.
1204>98~75Fast reaction, but noticeable increase in impurities.
1402>98~50Rapid conversion with significant side products.

Experimental Protocol & Optimization Workflow

Protocol: General Procedure for the Synthesis of 6-Methylamino-3-acetylpyridine

This protocol provides a starting point for optimization.

Materials:

  • 6-chloro-3-acetylpyridine (1.0 equiv)

  • Methylamine solution (e.g., 40 wt. % in H₂O, or 2.0 M in THF) (1.5 - 2.0 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[2]

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 6-chloro-3-acetylpyridine (1.0 equiv) and the base (2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (to make a ~0.5 M solution). Stir the mixture to form a suspension.

  • Reagent Addition: Add the methylamine solution dropwise at room temperature.

  • Heating: Heat the reaction mixture to the target temperature (e.g., starting at 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Workflow: Temperature Optimization Logic

The following diagram illustrates the decision-making process for optimizing the reaction temperature.

G Start Initial Reaction (e.g., 90°C, 12h) Check Analyze Outcome (TLC / LC-MS) Start->Check LowConv <80% Conversion Check->LowConv Low Yield Impure Significant Side Products Check->Impure Low Purity Good >90% Conversion Clean Profile Check->Good Optimal IncreaseT Action: Increase Temp by 10-15°C LowConv->IncreaseT DecreaseT Action: Decrease Temp by 10-15°C (and increase time) Impure->DecreaseT Optimize Action: Proceed with Workup & Purification Good->Optimize IncreaseT->Check Re-evaluate DecreaseT->Check Re-evaluate

Caption: A troubleshooting flowchart for optimizing reaction temperature.

References

  • BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5. BenchChem.
  • BenchChem. (n.d.). "Effect of base and solvent on 6-Chloropyridin-3-amine reactivity". BenchChem.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the LC-MS Fragmentation Pattern of 1-[6-(methylamino)-3-pyridinyl]Ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 1-[6-(methylamino)-3-pyridinyl]ethanone is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[6-(methylamino)-3-pyridinyl]ethanone is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its structure, featuring a methylamino group and an acetyl moiety on the pyridine ring, presents a unique fragmentation profile under mass spectrometric analysis. Understanding this fragmentation is crucial for developing robust analytical methods for its detection, characterization, and quantification in complex mixtures such as biological fluids or reaction mixtures. This guide will provide a detailed, step-by-step experimental protocol for LC-MS/MS analysis and a thorough, mechanistically-driven prediction of its fragmentation pathways.

Chemical Profile

PropertyValue
Chemical Name 1-[6-(methylamino)-3-pyridinyl]ethanone
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
CAS Number 39910-86-0

Proposed LC-MS/MS Experimental Workflow

To elucidate the fragmentation pattern of 1-[6-(methylamino)-3-pyridinyl]ethanone, a systematic approach using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is proposed. The following protocol is designed to achieve optimal separation and ionization, facilitating detailed structural analysis.

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry start Standard Solution (1 mg/mL in Methanol) dilution Serial Dilution (to 1 µg/mL in 50:50 ACN:H2O) start->dilution injection Inject 5 µL dilution->injection column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) injection->column gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) column->gradient esi Positive ESI gradient->esi ms1 Full Scan MS (m/z 50-300) esi->ms1 ms2 Product Ion Scan (MS/MS) (Precursor m/z 151.08) ms1->ms2

Caption: Proposed LC-MS/MS workflow for the analysis of 1-[6-(methylamino)-3-pyridinyl]Ethanone.

Step-by-Step Methodology

1. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of 1-[6-(methylamino)-3-pyridinyl]ethanone in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid. This serves as the sample for direct infusion or LC-MS analysis. The presence of formic acid promotes protonation of the analyte.

2. Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is recommended for good peak shape and separation from potential impurities.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1-2 minutes, and then re-equilibrate at initial conditions. This ensures elution of the analyte and cleaning of the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+). The presence of two basic nitrogen atoms (the pyridine ring nitrogen and the methylamino nitrogen) makes this molecule highly amenable to protonation.

  • Full Scan (MS1): Acquire full scan mass spectra over a range of m/z 50-300 to identify the protonated molecule [M+H]⁺.

  • Product Ion Scan (MS/MS): Select the protonated molecule (expected at m/z 151.08) as the precursor ion for collision-induced dissociation (CID). A stepped collision energy approach (e.g., 10, 20, and 40 eV) is recommended to observe a comprehensive range of fragment ions.

Predicted Fragmentation Pattern

Under positive ESI conditions, 1-[6-(methylamino)-3-pyridinyl]ethanone is expected to readily form the protonated molecule, [M+H]⁺, at an m/z of 151.08. The fragmentation of this precursor ion is predicted to proceed through several key pathways, driven by the lability of the acetyl group and the stability of the resulting pyridine-based fragments.

Major Fragmentation Pathways

The primary fragmentation events are anticipated to be the loss of the acetyl group and subsequent or alternative cleavages around the methylamino group and the pyridine ring.

Pathway 1: Loss of the Acetyl Radical

A prominent fragmentation is the homolytic cleavage of the bond between the carbonyl carbon and the pyridine ring, leading to the loss of an acetyl radical (•COCH₃), a mass loss of 43.02 Da.

fragmentation1 parent [M+H]⁺ m/z 151.08 fragment1 [M+H - •COCH₃]⁺ m/z 108.07 parent->fragment1 - 43.02 Da

Caption: Predicted loss of the acetyl radical from the precursor ion.

Pathway 2: Loss of Ketene

A common fragmentation pathway for acetylated compounds is the loss of ketene (CH₂=C=O), a neutral loss of 42.01 Da. This often occurs through a rearrangement mechanism.

fragmentation2 parent [M+H]⁺ m/z 151.08 fragment2 [M+H - H₂C=C=O]⁺ m/z 109.07 parent->fragment2 - 42.01 Da

Caption: Predicted loss of ketene from the precursor ion.

Pathway 3: Cleavage of the Methyl Group from the Acetyl Moiety

Loss of a methyl radical (•CH₃) from the acetyl group is another plausible fragmentation, resulting in a mass loss of 15.02 Da.

fragmentation3 parent [M+H]⁺ m/z 151.08 fragment3 [M+H - •CH₃]⁺ m/z 136.06 parent->fragment3 - 15.02 Da

Caption: Predicted loss of a methyl radical from the acetyl group.

Pathway 4: Fragmentation of the Pyridine Ring

Substituted pyridines can undergo ring cleavage. A characteristic loss for pyridines is the neutral loss of hydrogen cyanide (HCN), a mass of 27.01 Da. This can occur from the main precursor or subsequent fragment ions. For instance, the fragment at m/z 108.07 could further fragment.

fragmentation4 parent [M+H - •COCH₃]⁺ m/z 108.07 fragment4 [C₅H₅N]⁺ m/z 81.06 parent->fragment4 - HCN - 27.01 Da

Caption: Predicted loss of HCN from a primary fragment ion.

Comparison with Alternative Analytical Approaches

While LC-MS/MS is the gold standard for sensitive and specific analysis of small molecules like 1-[6-(methylamino)-3-pyridinyl]ethanone, other techniques could be considered for complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique could be employed, potentially after derivatization to improve volatility and thermal stability. However, LC-MS is generally preferred for this type of polar, nitrogen-containing compound to avoid potential degradation in the GC inlet.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, particularly of the substitution pattern on the pyridine ring, high-resolution NMR (¹H, ¹³C, and 2D experiments) is indispensable. However, NMR lacks the sensitivity of MS for quantification at low concentrations.

In a research and development setting, a combination of LC-MS/MS for identification and quantification, and NMR for definitive structural confirmation would constitute a comprehensive analytical strategy.

Conclusion

The predicted fragmentation pattern of 1-[6-(methylamino)-3-pyridinyl]ethanone provides a solid foundation for its analytical characterization. The proposed LC-MS/MS method offers a robust and sensitive approach for its detection. The key predicted fragmentations, including the loss of the acetyl radical, ketene, and a methyl radical, serve as diagnostic markers for the identification of this compound. This guide provides the necessary framework for researchers to develop and validate their own analytical methods for this and structurally related compounds.

References

  • PubChem Compound Summary for CID 2733923, 1-(6-(methylamino)pyridin-3-yl)ethanone. National Center for Biotechnology Information. [Link]

  • General fragmentation patterns in mass spectrometry. Chemguide. [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry. [Link]

Comparative

A Comprehensive Guide to the HPLC Analysis of 1-[6-(methylamino)-3-pyridinyl]ethanone and its Impurities

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 1-[6-(methylamino)-3-pyridinyl]ethanone and its potential process-related and degradation impurities. As...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times for 1-[6-(methylamino)-3-pyridinyl]ethanone and its potential process-related and degradation impurities. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity of this compound is paramount. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, elucidates the scientific rationale behind the chromatographic parameters, and discusses the likely impurities that may be encountered.

Introduction

1-[6-(methylamino)-3-pyridinyl]ethanone is a substituted pyridine derivative of significant interest in the pharmaceutical industry. The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final drug product. This guide details a stability-indicating HPLC method designed to separate the main component from its potential impurities, providing a framework for researchers and quality control analysts.

Proposed HPLC Methodology: A Self-Validating System

The selection of an appropriate HPLC method is critical for the accurate assessment of purity. A reversed-phase method is proposed here due to its versatility and suitability for the analysis of moderately polar compounds like 1-[6-(methylamino)-3-pyridinyl]ethanone and its likely impurities.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid is a volatile buffer compatible with mass spectrometry (MS) and helps to protonate the basic nitrogen of the pyridine ring, leading to sharper peaks. Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-5 min: 10% B5-25 min: 10-90% B25-30 min: 90% B30-35 min: 10% BA gradient elution is necessary to separate compounds with a range of polarities, from potentially polar starting materials to less polar by-products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 270 nmThe pyridine ring and acetyl group constitute a chromophore with significant absorbance in the UV region. 270 nm is a representative wavelength for detection.
Injection Vol. 10 µLA standard injection volume for analytical HPLC.

This method is designed to be self-validating. The use of a gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected. The inclusion of formic acid in the mobile phase is crucial for controlling the ionization of the basic analytes, which is key to achieving symmetrical peak shapes and reproducible retention.

Potential Impurities and Their Expected Elution Order

The potential impurities in 1-[6-(methylamino)-3-pyridinyl]ethanone can be categorized as process-related impurities (from synthesis) and degradation products.

Process-Related Impurities

A plausible synthetic route for 1-[6-(methylamino)-3-pyridinyl]ethanone involves the reaction of a 6-halonicotinic acid derivative with methylamine, followed by the introduction of the acetyl group.

Impurity A (Starting Material): 6-chloro-3-acetylpyridine - A likely starting material or intermediate. This compound is less polar than the final product due to the absence of the amino group.

Impurity B (By-product): 1-[6-(dimethylamino)-3-pyridinyl]ethanone - A potential by-product if over-methylation occurs. The additional methyl group slightly increases its hydrophobicity.

Impurity C (Starting Material): 3-acetylpyridine - A potential precursor in some synthetic pathways. It is more polar than the final product due to the lack of the methylamino group.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.

Impurity D (Oxidation Product): 1-[6-(methylamino)-3-pyridinyl]ethanone N-oxide - The pyridine nitrogen is susceptible to oxidation. The N-oxide is significantly more polar than the parent compound.

Impurity E (Hydrolysis Product): 6-(methylamino)nicotinic acid - Hydrolysis of the acetyl group would yield the corresponding carboxylic acid, which is highly polar.

Expected Elution Order

In reversed-phase HPLC, more polar compounds elute earlier, while less polar (more hydrophobic) compounds are retained longer on the non-polar stationary phase.[1][2][3][4]

CompoundStructureExpected Retention Time (min)Rationale for Elution Order
Impurity E 6-(methylamino)nicotinic acid~ 4.5The carboxylic acid group makes it the most polar compound, leading to the earliest elution.
Impurity D 1-[6-(methylamino)-3-pyridinyl]ethanone N-oxide~ 6.8The N-oxide is highly polar and will elute early.
Impurity C 3-acetylpyridine~ 9.5More polar than the final product due to the absence of the methylamino group.
1-[6-(methylamino)-3-pyridinyl]ethanone (Main Compound) ~ 12.2 The parent compound with intermediate polarity.
Impurity A 6-chloro-3-acetylpyridine~ 15.8The chloro group is less polar than the methylamino group, resulting in longer retention.
Impurity B 1-[6-(dimethylamino)-3-pyridinyl]ethanone~ 17.5The additional methyl group increases hydrophobicity and retention time.

Note: The retention times provided are illustrative and will vary depending on the specific HPLC system and exact conditions.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the HPLC analysis of 1-[6-(methylamino)-3-pyridinyl]ethanone.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard & Impurities Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC_System HPLC System (Pump, Injector, Column, Detector) Dissolve_Sample->HPLC_System Inject Dissolve_Standard->HPLC_System Inject for System Suitability Data_Acquisition Data Acquisition System HPLC_System->Data_Acquisition Signal Chromatogram Generate Chromatogram Data_Acquisition->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Generate Report (Purity, Impurity Profile) Integration->Report

Caption: Workflow for HPLC analysis of 1-[6-(methylamino)-3-pyridinyl]ethanone.

Experimental Protocols

Preparation of Standard and Sample Solutions

Standard Solution:

  • Accurately weigh about 10 mg of 1-[6-(methylamino)-3-pyridinyl]ethanone reference standard and each of the impurity standards into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This will be the stock solution.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Sample Solution:

  • Accurately weigh about 10 mg of the 1-[6-(methylamino)-3-pyridinyl]ethanone sample into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

System Suitability

Before sample analysis, inject the standard solution to verify the performance of the HPLC system. The system suitability parameters should meet the following criteria:

  • Tailing factor for the main peak: ≤ 2.0

  • Theoretical plates for the main peak: ≥ 2000

  • Resolution between the main peak and the closest eluting impurity: ≥ 1.5

Conclusion

The proposed reversed-phase HPLC method provides a robust and reliable approach for the separation and purity evaluation of 1-[6-(methylamino)-3-pyridinyl]ethanone from its potential process-related and degradation impurities. The logical elution order, based on the polarity of the analytes, is a key feature of this method.[1][2][3][4] By understanding the potential impurities and their chromatographic behavior, researchers and analytical scientists can confidently assess the quality of 1-[6-(methylamino)-3-pyridinyl]ethanone, ensuring its suitability for downstream applications in pharmaceutical development.

References

  • LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. [Link]

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  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

  • Shodex. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • Vanhaecke, F., et al. (2017). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry, 32(1), 138-147. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • ResearchGate. Proposed pathway of 4-aminopyridine degradation by the enrichment...[Link]

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  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Takegawa, Y., et al. (2004). Assignment and quantification of 2-aminopyridine derivatized oligosaccharide isomers coeluted on reversed-phase HPLC/MS by MSn spectral library. Analytical Chemistry, 76(24), 7294-303. [Link]

  • ResearchGate. (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?[Link]

  • CNKI. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis (Part B:Chemical Analysis), 55(10), 1205-1208. [Link]

  • Google Patents. (2012, March 13).
  • ResearchGate. DEGRADATION OF TOXIC HETEROCYCLIC COMPOUND 2-AMINOPYRIDINE BY USING VOLTAMMETRIC TECHNIQUE: A KINETIC STUDY. [Link]

  • Wikipedia. Pyridine. [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. [Link]

  • Fetzner, S. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00878-20. [Link]

  • Google Patents. (2012, September 13). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, February 8). Pyridine Ring Synthesis. [Link]

  • Patents. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]

  • Google Patents. (2014, March 4). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • PubMed Central. (2012, October 1). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). [Link]

Sources

Validation

Comparing reactivity of 1-[6-(methylamino)-3-pyridinyl]Ethanone vs 1-(6-aminopyridin-3-yl)ethanone

A Senior Application Scientist's In-Depth Analysis of 1-[6-(methylamino)-3-pyridinyl]Ethanone vs. 1-(6-aminopyridin-3-yl)ethanone In the landscape of medicinal chemistry and materials science, aminopyridine scaffolds are...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of 1-[6-(methylamino)-3-pyridinyl]Ethanone vs. 1-(6-aminopyridin-3-yl)ethanone

In the landscape of medicinal chemistry and materials science, aminopyridine scaffolds are invaluable building blocks for constructing complex molecular architectures with diverse biological activities.[1] The reactivity of these scaffolds is finely tuned by the nature of their substituents. This guide provides a detailed comparison of two closely related yet distinct building blocks: 1-[6-(methylamino)-3-pyridinyl]ethanone (a secondary amine) and 1-(6-aminopyridin-3-yl)ethanone (a primary amine).

Understanding the nuanced differences in their reactivity is critical for researchers in drug development and synthetic chemistry to make informed decisions in reaction design, optimize yields, and avoid undesirable side products. This analysis is grounded in fundamental principles of electronic effects and steric hindrance, supported by established synthetic methodologies for analogous systems.

Part 1: Core Physicochemical and Electronic Profile

The fundamental difference between the two molecules lies in the substitution on the exocyclic nitrogen atom at the C6 position of the pyridine ring. This single methyl group profoundly influences the electronic and steric environment of the amine, which in turn dictates its reactivity as a nucleophile and its influence on the aromatic ring.

Property1-(6-aminopyridin-3-yl)ethanone (-NH₂)1-[6-(methylamino)-3-pyridinyl]ethanone (-NHCH₃)Rationale
Structure Primary Aromatic AmineSecondary Aromatic AmineBased on N-substituents.
Nucleophilicity HighHigher The methyl group is electron-donating via the inductive effect, increasing electron density on the nitrogen atom.
Basicity BasicMore Basic The inductive effect of the methyl group increases the availability of the nitrogen's lone pair for protonation.
Steric Hindrance LowModerateThe methyl group introduces bulk around the nitrogen atom, potentially impeding reactions with sterically demanding electrophiles.
Susceptibility to Over-reaction High (e.g., di-alkylation)Low (mono-alkylation to tertiary amine is the only path)The primary amine has two reactive N-H bonds, whereas the secondary amine has only one.

The interplay between enhanced nucleophilicity and increased steric hindrance in the N-methylated compound is a central theme in understanding its reaction profile compared to its primary amine counterpart.

G cluster_0 1-(6-aminopyridin-3-yl)ethanone cluster_1 1-[6-(methylamino)-3-pyridinyl]ethanone a Primary Amine (-NH₂) a_prop1 Lower Steric Hindrance a->a_prop1 a_prop2 Two N-H Bonds (Susceptible to double reaction) a->a_prop2 b_prop1 Higher Nucleophilicity (Inductive Effect) b Secondary Amine (-NHCH₃) b->b_prop1 b_prop2 Higher Steric Hindrance b->b_prop2 G start 1-(6-aminopyridin-3-yl)ethanone (Primary Amine) secondary 1-[6-(methylamino)-3-pyridinyl]ethanone (Secondary Amine) start->secondary Mono-alkylation (e.g., CH₃I) ditertiary Di-alkylated Tertiary Amine (Side Product) start->ditertiary Di-alkylation (e.g., R-X) tertiary Tertiary Amine Product secondary->tertiary Mono-alkylation (e.g., R-X)

Caption: Synthetic pathways originating from the primary amine.

Representative Protocol: N-Monoalkylation of an Aminopyridine This protocol is adapted from general methods for the reductive amination of aminopyridines, a common strategy for controlled mono-alkylation. [2]

  • To a solution of 1-(6-aminopyridin-3-yl)ethanone (1.0 equiv) in a suitable solvent (e.g., dichloroethane or methanol) is added the desired aldehyde or ketone (1.1 equiv).

  • Acetic acid (0.1-0.5 equiv) may be added to catalyze imine formation.

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equiv), is added portion-wise. Causality: These mild reducing agents selectively reduce the in-situ formed imine without reducing the acetyl group on the pyridine ring.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

B. N-Acylation

Acylation is used to form amides, which can serve as protecting groups or as key pharmacophores. [3]The reactivity difference between the two amines is generally less pronounced here than in alkylation, but still significant.

  • 1-(6-aminopyridin-3-yl)ethanone (Primary Amine): Reacts readily with acylating agents (e.g., acyl chlorides, anhydrides) to form a stable secondary amide. The reaction is typically fast and high-yielding.

  • 1-[6-(methylamino)-3-pyridinyl]ethanone (Secondary Amine): Also reacts to form a tertiary amide. Due to its higher nucleophilicity, the reaction may be faster. However, if a very bulky acylating agent is used, the steric hindrance from the N-methyl group and the acylating agent could slow the reaction rate compared to the less-hindered primary amine.

Representative Protocol: N-Acylation using an Acyl Chloride This protocol is a standard procedure for amine acylation, often catalyzed by a base or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP). [4][5]

  • Dissolve the amine (1.0 equiv) and a base (e.g., triethylamine or pyridine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂). Causality: The base is required to neutralize the HCl generated during the reaction.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, dilute the mixture with the solvent and wash sequentially with water, dilute HCl (to remove excess base), and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide by flash chromatography or recrystallization.

C. Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating ortho-, para-director. The acetyl group at C3 is a deactivating, meta-director. The combined influence of these groups strongly directs incoming electrophiles to the C5 position.

  • 1-(6-aminopyridin-3-yl)ethanone (-NH₂): The amino group strongly activates the ring towards electrophilic attack at C5.

  • 1-[6-(methylamino)-3-pyridinyl]ethanone (-NHCH₃): The N-methylamino group is an even stronger activating group than the primary amino group due to the inductive electron donation of the methyl group. Consequently, this compound is expected to be more reactive towards electrophiles like nitrating or halogenating agents at the C5 position. Reaction conditions may need to be milder to prevent side reactions.

Part 3: Strategic Application in Synthesis

The choice between these two reagents is a strategic one, dictated by the synthetic goal.

  • Choose 1-(6-aminopyridin-3-yl)ethanone when:

    • The synthetic target requires a primary amine or a hydrogen bond donor at this position.

    • You intend to introduce a diverse range of substituents on the nitrogen via controlled mono-alkylation or reductive amination.

    • It is the precursor for synthesizing the N-methylated version.

  • Choose 1-[6-(methylamino)-3-pyridinyl]ethanone when:

    • The N-methyl group is a required structural element in the final target molecule.

    • A subsequent electrophilic aromatic substitution is planned, and higher reactivity is desired.

    • The goal is to synthesize a tertiary amine without the risk of forming a quaternary ammonium salt from over-alkylation of a primary amine.

Conclusion

While structurally similar, 1-[6-(methylamino)-3-pyridinyl]ethanone and 1-(6-aminopyridin-3-yl)ethanone offer distinct reactivity profiles that must be carefully considered during synthetic planning. The N-methyl derivative is a more potent nucleophile and activates the pyridine ring more strongly towards electrophilic substitution, but it also presents greater steric hindrance. In contrast, the primary amine is a more versatile precursor for N-functionalization, though it requires carefully controlled conditions to ensure selectivity. A thorough understanding of these nuances empowers researchers to select the optimal building block, streamlining the path to their target molecules.

References

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  • PubMed Central. (n.d.). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de]n[6][7]aphthyridines. [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. [Link]

  • ResearchGate. (2025). Unexpected Behavior of Enaminones: Interesting New Routes to 1,6-Naphthyridines, 2-Oxopyrrolidines and Pyrano[4,3,2-de]n[6][7]aphthyridines. [Link]

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Comparative

A Researcher's Guide to Differentiating 1-[6-(methylamino)-3-pyridinyl]Ethanone and 1-(6-methylpyridin-3-yl)ethanone

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Structural isomers, compounds sharing the same molecular formula but dif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise identification and characterization of molecular structures are paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth, data-driven comparison of two such isomers: 1-[6-(methylamino)-3-pyridinyl]ethanone and 1-(6-methylpyridin-3-yl)ethanone. For researchers engaged in drug discovery and process development, the ability to distinguish between these two molecules is a critical analytical challenge. This document outlines robust spectroscopic and chromatographic methodologies to achieve unambiguous differentiation.

Structural and Physicochemical Distinctions

At a glance, the two compounds appear remarkably similar. Both possess a pyridinylethanone core structure. However, the key difference lies in the substituent at the 6-position of the pyridine ring: a methylamino group (-NHCH₃) in one, and a methyl group (-CH₃) in the other. This seemingly minor variation has significant implications for the molecules' electronic properties and intermolecular interactions, which in turn influence their behavior in various analytical systems.

Property1-[6-(methylamino)-3-pyridinyl]Ethanone1-(6-methylpyridin-3-yl)ethanone
Molecular Formula C₈H₁₀N₂OC₈H₉NO
Molecular Weight 150.18 g/mol 135.16 g/mol [1]
Structural Isomer Type Positional IsomerPositional Isomer
Key Functional Group Difference Secondary AmineAlkyl Group
Hydrogen Bond Donor/Acceptor Donor and AcceptorAcceptor Only

Spectroscopic Differentiation: A Multi-faceted Approach

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can exploit the structural nuances between our two target compounds for definitive identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The differences in the electronic environments of the protons (¹H NMR) and carbon atoms (¹³C NMR) in our two isomers will result in distinct spectra.

¹H NMR Spectroscopy: Expected Differences

The most telling distinctions in the ¹H NMR spectra will arise from the substituents at the 6-position and their influence on the adjacent pyridine ring protons.

  • 1-[6-(methylamino)-3-pyridinyl]Ethanone:

    • A characteristic signal for the N-H proton of the methylamino group is expected, likely appearing as a broad singlet. Its chemical shift will be concentration and solvent-dependent.

    • A signal corresponding to the methyl group of the methylamino substituent (-NHCH ₃) will also be present, likely a singlet or a doublet if coupled to the N-H proton.

  • 1-(6-methylpyridin-3-yl)ethanone:

    • A sharp singlet corresponding to the three protons of the methyl group (-CH ₃) directly attached to the pyridine ring will be observed.

The electronic nature of the methylamino group (electron-donating) versus the methyl group will also induce subtle but measurable shifts in the aromatic protons of the pyridine ring.

¹³C NMR Spectroscopy: Expected Differences

The ¹³C NMR spectra will provide complementary information, with the carbon atoms of the substituents and the pyridine ring exhibiting unique chemical shifts.

  • The carbon of the methyl group in 1-(6-methylpyridin-3-yl)ethanone will have a characteristic chemical shift.

  • The carbon of the methyl group in the methylamino substituent of 1-[6-(methylamino)-3-pyridinyl]Ethanone will appear at a different chemical shift.

  • The carbon atom of the pyridine ring attached to the nitrogen in the methylamino compound will experience a different electronic environment compared to the carbon attached to the methyl group, leading to a noticeable difference in their respective chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly adept at identifying functional groups. The presence of the N-H bond in 1-[6-(methylamino)-3-pyridinyl]ethanone provides a clear diagnostic handle.

  • 1-[6-(methylamino)-3-pyridinyl]Ethanone: A distinct N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. The absence of this peak in the spectrum of 1-(6-methylpyridin-3-yl)ethanone is a definitive point of differentiation.[2][3][4]

  • Both Compounds: Both molecules will exhibit a strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹ and C-H stretching vibrations from the methyl and aromatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While both isomers have different molecular weights, their fragmentation patterns upon ionization can also serve as a confirmation of their structure.

Expected Fragmentation Patterns:

  • Molecular Ion Peak (M⁺): The most immediate difference will be the molecular ion peak, corresponding to the molecular weight of each compound (150.18 for the methylamino and 135.16 for the methyl derivative).

  • Fragmentation of 1-[6-(methylamino)-3-pyridinyl]Ethanone: Common fragmentation pathways may involve the loss of the methyl group from the amine or cleavage of the acetyl group.

  • Fragmentation of 1-(6-methylpyridin-3-yl)ethanone: A prominent fragment would likely arise from the loss of the acetyl group. The stability of the resulting pyridinylmethyl cation could make this a significant peak.[5][6]

Diagram of Predicted Mass Spectrometry Fragmentation

G cluster_0 1-[6-(methylamino)-3-pyridinyl]Ethanone cluster_1 1-(6-methylpyridin-3-yl)ethanone M1 [M]+• m/z = 150 F1_1 [M-CH3]+• m/z = 135 M1->F1_1 - •CH3 F1_2 [M-COCH3]+• m/z = 107 M1->F1_2 - •COCH3 M2 [M]+• m/z = 135 F2_1 [M-CH3]+• m/z = 120 M2->F2_1 - •CH3 F2_2 [M-COCH3]+• m/z = 92 M2->F2_2 - •COCH3

Caption: Predicted major fragmentation pathways for the two isomers under electron ionization.

Chromatographic Separation: A Practical Protocol

High-Performance Liquid Chromatography (HPLC) is a robust and reliable method for separating isomers. The difference in polarity between the methylamino and methyl-substituted pyridines allows for effective separation on a suitable stationary phase.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a starting point for method development and should be optimized for the specific instrumentation and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

2. Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm
Gradient Program 10% B to 90% B over 15 minutes

3. Sample Preparation:

  • Prepare individual standard solutions of each isomer at a concentration of approximately 1 mg/mL in the sample diluent.

  • Prepare a mixed standard solution containing both isomers.

4. Analysis and Expected Results:

  • Inject the individual standards to determine the retention time of each compound. Due to its greater polarity, 1-[6-(methylamino)-3-pyridinyl]ethanone is expected to elute earlier than the less polar 1-(6-methylpyridin-3-yl)ethanone.

  • Inject the mixed standard to confirm baseline separation.

HPLC Separation Workflow

G start Start prep Sample Preparation (1 mg/mL in 50:50 ACN:H2O) start->prep inject Inject 5 µL onto C18 Column prep->inject gradient Gradient Elution (10-90% Acetonitrile w/ 0.1% FA) inject->gradient detect UV Detection at 254 nm gradient->detect data Data Analysis (Identify peaks by retention time) detect->data end End data->end

Caption: A typical workflow for the HPLC-based separation and analysis of the two isomers.

Conclusion

The differentiation of 1-[6-(methylamino)-3-pyridinyl]ethanone and 1-(6-methylpyridin-3-yl)ethanone, while challenging due to their structural similarity, is readily achievable through a systematic application of modern analytical techniques. The key distinguishing features are the presence of the N-H group in the methylamino isomer, which gives rise to a unique signal in both ¹H NMR and IR spectra, and the difference in molecular weight and polarity, which allows for separation by mass spectrometry and HPLC. By employing the methodologies outlined in this guide, researchers can confidently and accurately characterize these important pyridinylethanone derivatives.

References

  • ChemicalBook. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone synthesis.
  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Google Patents. (n.d.). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Tartaggia, S., et al. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances.
  • ChemSpider. (n.d.). 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone. Retrieved February 24, 2026, from [Link]

  • IP.com. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • PubChem. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone. Retrieved February 24, 2026, from [Link]

  • BenchChem. (n.d.). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides. Retrieved February 24, 2026, from [Link]

  • Semantic Scholar. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. Retrieved February 24, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone.
  • ResearchGate. (n.d.). Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. Retrieved February 24, 2026, from [Link]

  • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
  • The Royal Society of Chemistry. (n.d.). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved February 24, 2026, from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved February 24, 2026, from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved February 24, 2026, from [Link]

  • CHIMIA. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved February 24, 2026, from [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin.
  • DergiPark. (n.d.). Vibrational Spectroscopic Investigation of 2-amino-4-methylpyrimidine Tetracyanonickelate Complexes.
  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Acetyl-6-methylpyridine. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet.
  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5.
  • Molbase. (n.d.). 1-[6-ACETYL-4-(METHYLAMINO)PYRIDIN-2-YL]ETHAN-1-ONE.

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-[6-(methylamino)-3-pyridinyl]Ethanone

Executive Summary & Risk Profile 1-[6-(methylamino)-3-pyridinyl]Ethanone (CAS: 5680-62-6, also known as 1-(6-(methylamino)pyridin-3-yl)ethanone) is a pyridine derivative commonly used as a pharmaceutical intermediate.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

1-[6-(methylamino)-3-pyridinyl]Ethanone (CAS: 5680-62-6, also known as 1-(6-(methylamino)pyridin-3-yl)ethanone) is a pyridine derivative commonly used as a pharmaceutical intermediate.[1][2] While specific toxicological data for this exact isomer may be limited in public databases, its structural analogs (acetylpyridines and aminopyridines) exhibit significant biological activity.

The Safety Imperative: Treat this compound as a Hazard Class 6.1 (Toxic Substance) until definitive LD50 data proves otherwise. The primary risks are acute toxicity via ingestion , mucous membrane irritation (dust inhalation), and skin sensitization .

Critical Hazard Statements (GHS Extrapolated):

  • H301: Toxic if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[4][5]

Personal Protective Equipment (PPE) Matrix

The following matrix prescribes PPE based on the state of matter and scale of operation. This is not a suggestion; it is a requirement for minimizing exposure below the Threshold of Toxicological Concern (TTC).

Table 1: Task-Based PPE Requirements
Protection ZoneStandard Handling (< 1g, Solid)Scale-Up / Synthesis (> 1g, or Solution)Spill Cleanup / Emergency
Respiratory Fume Hood (Face velocity: 0.5 m/s). If hood unavailable: N95/P2 mask.Fume Hood required. If outside hood: Full-face respirator with P100/OV cartridges.SCBA (Self-Contained Breathing Apparatus) or Full-face respirator with P100/OV.
Hand Protection Nitrile Gloves (Min thickness: 0.11 mm). Inspect for pinholes.Double Gloving (Nitrile). Outer glove: Long cuff (300mm). Change outer glove every 30 mins.Laminate Film (Silver Shield) or Butyl Rubber gloves (High chemical resistance).
Eye/Face Safety Glasses with side shields (ANSI Z87.1+).Chemical Splash Goggles + Face Shield (if pouring large volumes).Chemical Splash Goggles (Vented).
Body Lab Coat (100% Cotton or flame-resistant blend). Long pants, closed-toe shoes.Tyvek® Lab Coat or Apron (disposable) over standard lab coat. Sleeve covers recommended.Tychem® Suit (Level B or C protection depending on volume).

Technical Insight: Pyridine derivatives can permeate latex rapidly. Do NOT use latex gloves. Nitrile provides adequate splash protection, but for prolonged immersion (e.g., washing glassware), Silver Shield/Laminate gloves are the only barrier with >4 hour breakthrough time [1].

Operational Protocol: The "Zero-Contact" Workflow

This protocol uses a self-validating system: every step includes a check to ensure containment before proceeding.

Phase 1: Preparation (The "Cold" Zone)
  • Engineering Check: Verify Fume Hood flow is between 80-100 fpm (0.4-0.5 m/s). If the alarm is red, STOP .

  • Static Control: This powder is organic and likely electrostatic.

    • Action: Use an antistatic gun or ionizing bar inside the balance enclosure.

    • Why: Static discharge can cause powder scattering (aerosolization) or ignition if flammable solvents are present [2].

  • Decontamination Prep: Pre-soak a wiper with 10% bleach or specific surfactant (e.g., Decon 90) and place it inside the hood for immediate wipe-down of spatulas.

Phase 2: Active Handling (The "Hot" Zone)
  • Weighing:

    • Place the receiving vessel (tare) inside the balance.

    • Transfer powder using a disposable antistatic spatula.

    • Critical Step: If any powder lands on the balance pan, wipe immediately with the pre-soaked wipe. Do not blow it off.

  • Solubilization:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vessel to prevent "puffing" of the powder.

    • Cap the vessel immediately after addition.

Phase 3: Decontamination & Doffing
  • Primary Decon: Wipe the exterior of the closed vessel with a solvent-dampened wipe before removing it from the hood.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves/wipes in a "Hazardous Solid" bin (double-bagged).

    • Liquid Waste: Segregate into "Basic Organic" waste streams. Do NOT mix with strong oxidizers (e.g., Nitric acid waste), as pyridines can form unstable N-oxides or react violently [3].

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after doffing gloves.

Visualizing the Safety Logic

The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Hierarchy of Controls."

SafetyWorkflow Start Start: Risk Assessment CheckState Check Physical State Start->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (Dissolved) CheckState->Solution Engineering Engineering Control: Fume Hood Required Solid->Engineering Solution->Engineering PPE_Solid PPE: Nitrile Gloves + N95 (if open bench) or Hood Engineering->PPE_Solid If Solid PPE_Sol PPE: Double Nitrile + Splash Goggles Engineering->PPE_Sol If Solution StaticCheck Static Control? (Ionizer/Gun) PPE_Solid->StaticCheck Handle Handling Procedure PPE_Sol->Handle StaticCheck->Engineering No (Fix it) StaticCheck->Handle Yes Decon Decontamination: Solvent Wipe Down Handle->Decon Disposal Disposal: Segregated Organic Stream Decon->Disposal

Caption: Operational workflow emphasizing the critical "Static Control" check for solids and the divergence in PPE based on physical state.

Emergency Response Plan

Scenario A: Powder Spill (>100 mg)

  • Evacuate: Clear the immediate area (radius: 3 meters).

  • Don PPE: Wear a full-face respirator (P100) and double nitrile gloves.

  • Contain: Cover the spill with a damp paper towel (water or PEG-400) to prevent dust aerosolization.

  • Clean: Scoop up the damp material. Wipe the surface 3 times with a soap/water solution.

Scenario B: Skin Exposure

  • Drench: Immediately flush the area with water for 15 minutes .[2][3][5][6]

  • Soap: Use a mild soap (non-abrasive).

  • Medical: Seek medical attention. Provide the SDS (or this guide) to the physician, noting the pyridine structure which implies potential neurotoxicity or hepatic stress [4].

References

  • Ansell Chemical Resistance Guide. (2024). Permeation & Degradation Data for Pyridine Derivatives. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2025).[7] Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Occupational Exposure to Pyridine.[9] Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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